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Executive Summary

Pomotrelvir (PBI-0451) is an orally bioavailable, competitive, and covalent inhibitor of the
severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a
critical enzyme for viral replication.[1][2][3] Developed by Pardes Biosciences, pomotrelvir
showed promise in preclinical studies due to its potent in vitro antiviral activity against multiple
SARS-CoV-2 variants.[1][3] However, the clinical development of pomotrelvir was suspended
following a Phase Il trial that did not meet its primary endpoint.[4][5] This guide provides a
comprehensive technical overview of the available pharmacokinetic and oral bioavailability data
for pomotrelvir, compiled from preclinical and clinical research.

Introduction

The COVID-19 pandemic spurred unprecedented research and development into antiviral
therapeutics. A key target for many of these efforts was the SARS-CoV-2 main protease
(Mpro), an enzyme essential for processing viral polyproteins into functional units, thereby
making it indispensable for viral replication.[6] Pomotrelvir emerged as a promising oral Mpro
inhibitor. This document synthesizes the current understanding of its absorption, distribution,
metabolism, and excretion (ADME) properties, providing a valuable resource for researchers in
the field of antiviral drug development.
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Pharmacokinetics

A pivotal study in healthy male adults utilized [14C]-labeled microtracers to elucidate the
pharmacokinetic profile of pomotrelvir.[7] This study provided key insights into its absorption,
metabolism, and excretion.

Absorption

Following oral administration, pomotrelvir is rapidly absorbed.[7] The high recovery of the total
radioactive dose in excreta suggests good absorption from the gastrointestinal tract.[7]

Distribution

Specific details regarding the volume of distribution and tissue penetration of pomotrelvir are
not extensively available in the public domain.

Metabolism

Pomotrelvir undergoes extensive metabolism, which is the primary route of its elimination.[7]
The major metabolic pathway identified is the hydrolysis of its peptide bonds, which is then
followed by phase Il conjugation reactions.[7] The study using radiolabeled pomotrelvir
identified eleven major metabolites.[7] The low recovery of the intact drug in both urine and
feces underscores the significance of its metabolic clearance.[7]

EXxcretion

The excretion of pomotrelvir and its metabolites occurs through both renal and fecal routes. In
the [14C] microtracer study, the mean total recovery of the radioactive dose was approximately
94% within 96 hours of administration.[7] Of the recovered dose, the distribution between urine
and feces varied slightly depending on the position of the radiolabel, but both were significant
routes of elimination.[7] A very small percentage of the administered dose was recovered as
intact pomotrelvir in the urine (approximately 3%) and feces (approximately 5%), further
confirming that the drug is cleared predominantly through metabolism.[7]

Quantitative Pharmacokinetic Data

Despite evidence of its oral bioavailability and rapid absorption, specific quantitative human
pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak
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plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for
pomotrelvir and its metabolites are not publicly available. The discontinuation of its clinical
development has likely limited the publication of such detailed data.

Table 1: Summary of Excretion Data from a Human [14C] Microtracer Study[7]

Parameter Lactam Cohort Benzene Cohort

Mean Total Radioactive Dose

Recovered 93.8% 94.2%
Recovery in Urine 58% 75%
Recovery in Feces 36% 19%
Intact Pomotrelvir in Urine ~3% ~3%
Intact Pomotrelvir in Feces ~5% ~5%

Oral Bioavailability

Pomotrelvir is described as an orally bioavailable inhibitor of the SARS-CoV-2 Mpro.[1][7] The
high recovery of the administered radioactive dose in the human microtracer study is a strong
indicator of good oral absorption. However, a specific percentage for its absolute or relative oral
bioavailability in humans has not been reported in the available literature.

Experimental Protocols
Human [14C] Microtracer Study

Objective: To characterize the pharmacokinetics, metabolism, and excretion of pomotrelvir
after a single oral dose in healthy male adults.[7]

Methodology:

o Study Design: A single-dose, open-label study in two separate cohorts of healthy male
volunteers.[7]

» Investigational Product: A single oral dose of 700 mg pomotrelvir containing a 5 uCi [14C]-
labeled microtracer. Two different isotopomers were used in separate cohorts: [lactam
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carbonyl-14C-pomotrelvir] and [benzene ring-U-14C-pomotrelvir].[7]

o Sample Collection: Plasma, urine, and feces were collected at various time points to
measure radioactivity and characterize metabolites.[7]

o Analytical Methods: Liquid chromatography-accelerator mass spectrometry (LC-AMS) and
liquid chromatography-tandem mass spectrometry (LC-MS/MS) were used for the detection
and characterization of pomotrelvir and its metabolites.[7]

Visualizations
Mechanism of Action: Inhibition of SARS-CoV-2 Main
Protease

Pomotrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-
like protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into
individual functional proteins necessary for viral replication. As a competitive and covalent
inhibitor, pomotrelvir binds to the active site of Mpro, blocking its function and thereby halting
the viral life cycle.[1][3][6]
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Caption: Pomotrelvir inhibits the SARS-CoV-2 main protease (Mpro).

Experimental Workflow: Human [14C] Microtracer Study

The workflow for the human absorption, metabolism, and excretion (AME) study using [14C]-
labeled pomotrelvir involved several key stages from dosing to analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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